4-(3-Fluorophenyl)-2-piperazinoquinoline is a chemical compound that belongs to the quinoline family, characterized by a quinoline ring substituted with a piperazine moiety and a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in targeting various kinases involved in cancer pathways.
The compound is classified under quinoline derivatives, which are known for their diverse pharmacological properties. Quinoline and its derivatives have been extensively studied for their roles as antimalarial, anticancer, and anti-inflammatory agents. The specific structure of 4-(3-Fluorophenyl)-2-piperazinoquinoline suggests its potential as a kinase inhibitor, particularly in the context of c-Met and other growth factor receptors .
The synthesis of 4-(3-Fluorophenyl)-2-piperazinoquinoline typically involves several steps:
4-(3-Fluorophenyl)-2-piperazinoquinoline can undergo various chemical reactions typical for quinoline derivatives:
The mechanism of action for 4-(3-Fluorophenyl)-2-piperazinoquinoline primarily involves its interaction with specific kinase domains, such as c-Met. Upon binding, it inhibits the phosphorylation processes essential for cell signaling pathways that promote tumor growth and metastasis.
Key interactions include:
4-(3-Fluorophenyl)-2-piperazinoquinoline is primarily explored for its potential applications in drug development as an anticancer agent targeting specific kinases involved in tumor growth. Its structural features make it a candidate for further modifications aimed at enhancing selectivity and reducing off-target effects. Additionally, studies have indicated its utility in understanding molecular interactions within kinase signaling pathways, contributing to broader research in pharmacology and medicinal chemistry .
The compound 4-(3-Fluorophenyl)-2-piperazinoquinoline (CAS: 1228183-75-2) emerged in the early 2010s as part of targeted efforts to develop kinase inhibitors for oncology. Its discovery coincided with advancements in heterocyclic chemistry aimed at optimizing selective kinase modulation, particularly against tyrosine kinases implicated in tumor progression . The strategic incorporation of a fluorine atom at the meta-position of the phenyl ring reflects medicinal chemistry principles established in the 2000s, where fluorine’s electron-withdrawing properties enhance compound bioavailability and target binding affinity—a trend documented in fluorinated drug development [5]. Initial synthetic routes involved multi-step processes, starting with the cyclization of aniline derivatives to form the quinoline core, followed by nucleophilic substitution with piperazine under reflux conditions in dimethyl sulfoxide or ethanol . This compound was cataloged as EVT-2525302 by screening compound suppliers, emphasizing its research-grade application in non-therapeutic contexts .
4-(3-Fluorophenyl)-2-piperazinoquinoline belongs to the quinoline-piperazine hybrid scaffold, a structural class notable for its dual pharmacophoric elements:
Table 1: Key Structural Features and Their Roles
Structural Element | Role in Drug Design |
---|---|
Quinoline ring | Planar aromatic system for target binding (e.g., kinase ATP pockets) |
Piperazine linker | Solubility enhancement; hydrogen bonding with biological targets |
3-Fluorophenyl group | Metabolic stability enhancement; modulation of electron density |
This hybrid architecture aligns with established structure-activity relationship (SAR) principles. For instance:
This compound exhibits pronounced activity against kinase-driven pathologies, primarily through inhibition of tyrosine kinases such as c-Met (hepatocyte growth factor receptor). Its mechanism involves:
Table 2: Kinase Targets and Structural Determinants
Kinase Target | Biological Role | Key Structural Features for Inhibition |
---|---|---|
c-Met | Tumor growth/metastasis | Quinoline core (ATP competition); 3-fluorophenyl (hydrophobic pocket binding) |
HER1/EGFR | Solid tumor proliferation | Piperazine flexibility (adaptability to ATP pocket) |
PFKFB3 | Glycolytic flux in cancer cells | Fluorine-enhanced electron withdrawal (allosteric effects) [4] |
The fluorine atom augments potency by:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1